molecular formula C6H8FN3 B14848676 6-(Aminomethyl)-4-fluoropyridin-2-amine

6-(Aminomethyl)-4-fluoropyridin-2-amine

Cat. No.: B14848676
M. Wt: 141.15 g/mol
InChI Key: MGNMGFSCPQKDDR-UHFFFAOYSA-N
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Description

6-(Aminomethyl)-4-fluoropyridin-2-amine is an organic compound that belongs to the class of aminomethylated pyridines. This compound features a pyridine ring substituted with an aminomethyl group at the 6-position and a fluorine atom at the 4-position. The presence of these functional groups imparts unique chemical and physical properties to the molecule, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Aminomethyl)-4-fluoropyridin-2-amine can be achieved through several synthetic routes. One common method involves the nucleophilic substitution reaction of 4-fluoropyridine with formaldehyde and ammonia, leading to the formation of the aminomethyl group at the 6-position. The reaction typically requires a catalyst, such as a Lewis acid, and is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and scalability. The use of advanced catalytic systems and automated process control can further enhance the production yield and reduce the environmental impact of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

6-(Aminomethyl)-4-fluoropyridin-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the aminomethyl group to a primary amine.

    Substitution: The fluorine atom at the 4-position can be substituted with other nucleophiles, such as thiols or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), to facilitate the reaction.

Major Products

The major products formed from these reactions include N-oxides, primary amines, and various substituted pyridines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

6-(Aminomethyl)-4-fluoropyridin-2-amine has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: The compound is used in the study of enzyme mechanisms and as a ligand in biochemical assays.

    Industry: The compound is utilized in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of 6-(Aminomethyl)-4-fluoropyridin-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The aminomethyl group can form hydrogen bonds with active site residues, while the fluorine atom can participate in hydrophobic interactions, enhancing the binding affinity and specificity of the compound. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(Aminomethyl)pyridine: Lacks the fluorine substitution, resulting in different chemical reactivity and biological activity.

    4-Fluoropyridine: Does not have the aminomethyl group, limiting its applications in biochemical studies.

    6-(Aminomethyl)-2-chloropyridine: Similar structure but with a chlorine atom instead of fluorine, leading to different physicochemical properties.

Uniqueness

6-(Aminomethyl)-4-fluoropyridin-2-amine is unique due to the combined presence of the aminomethyl and fluorine groups, which confer distinct reactivity and binding characteristics. This makes it a valuable compound for various research and industrial applications, offering advantages over similar compounds in terms of specificity and functional versatility.

Properties

Molecular Formula

C6H8FN3

Molecular Weight

141.15 g/mol

IUPAC Name

6-(aminomethyl)-4-fluoropyridin-2-amine

InChI

InChI=1S/C6H8FN3/c7-4-1-5(3-8)10-6(9)2-4/h1-2H,3,8H2,(H2,9,10)

InChI Key

MGNMGFSCPQKDDR-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(N=C1CN)N)F

Origin of Product

United States

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